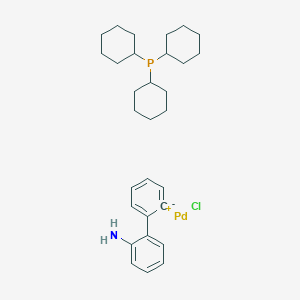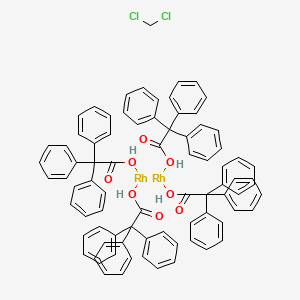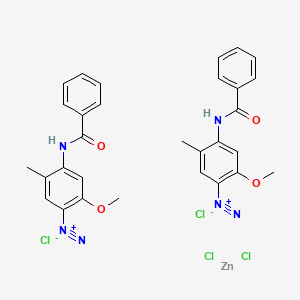
Epoprostenol sodium, United States PharmacopeiaReference Standard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoprostenol sodium, also known as prostaglandin I2 sodium salt, is a synthetic analog of prostacyclin. It is a potent vasodilator and inhibitor of platelet aggregation. This compound is primarily used in the treatment of pulmonary arterial hypertension and is recognized for its ability to improve hemodynamics in patients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epoprostenol sodium is synthesized through a multi-step process involving the cyclization of prostaglandin precursors. The synthesis typically starts with the preparation of a prostaglandin intermediate, which undergoes a series of reactions including oxidation, reduction, and esterification to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of epoprostenol sodium involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization and chromatography techniques to meet the standards set by the United States Pharmacopeia .
Análisis De Reacciones Químicas
Types of Reactions: Epoprostenol sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions include various epoprostenol derivatives, which can have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Epoprostenol sodium has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its effects on cellular signaling pathways and its role in vascular biology.
Medicine: Extensively used in clinical research for the treatment of pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Employed in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mecanismo De Acción
Epoprostenol sodium exerts its effects by binding to prostacyclin receptors on the surface of endothelial cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation. The molecular targets involved include the prostacyclin receptor and downstream signaling pathways .
Comparación Con Compuestos Similares
Treprostinil: Another prostacyclin analog used for similar therapeutic purposes.
Iloprost: A synthetic analog with a longer half-life compared to epoprostenol.
Prostaglandin E1: Used for its vasodilatory effects but has different receptor targets.
Uniqueness: Epoprostenol sodium is unique due to its rapid onset of action and short half-life, making it suitable for acute management of pulmonary arterial hypertension. Its specific binding to prostacyclin receptors and the resulting potent vasodilatory effects distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C20H31NaO5 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-ylidene]pentanoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-8-15(21)10-11-16-17(22)12-18-20(16)14(13-25-18)7-5-6-9-19(23)24;/h7,10-11,15-18,20-22H,2-6,8-9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,14-7-;/t15-,16-,17+,18-,20+;/m0./s1 |
Clave InChI |
OURCVRVJQMLUNA-QFDVFERUSA-M |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1/C(=C\CCCC(=O)[O-])/CO2)O)O.[Na+] |
SMILES canónico |
CCCCCC(C=CC1C(CC2C1C(=CCCCC(=O)[O-])CO2)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)







![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)



